6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine
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Overview
Description
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a chloro group at the 6th position and a 2-methylbenzyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the naphthyridine core, which can be derived from commercially available precursors.
Benzylation: The 2-methylbenzyl group is introduced via a nucleophilic substitution reaction, often using a benzyl halide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthyridine core.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biological pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylbenzyl-1,8-naphthyridine: A closely related compound with similar structural features.
2-(2-Methylbenzyl)-1,8-naphthyridine: Lacks the chloro group but shares the naphthyridine core and benzyl substitution.
Uniqueness
6-Chloro-2-(2-methylbenzyl)-1,8-naphthyridine is unique due to the presence of both the chloro and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C16H13ClN2 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
6-chloro-2-[(2-methylphenyl)methyl]-1,8-naphthyridine |
InChI |
InChI=1S/C16H13ClN2/c1-11-4-2-3-5-12(11)9-15-7-6-13-8-14(17)10-18-16(13)19-15/h2-8,10H,9H2,1H3 |
InChI Key |
DOHWHGVFQHINFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=NC=C(C=C3C=C2)Cl |
Origin of Product |
United States |
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